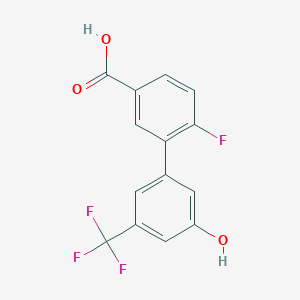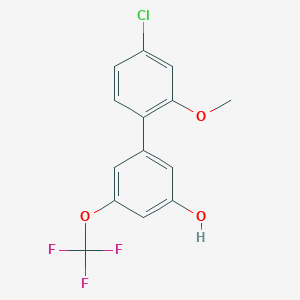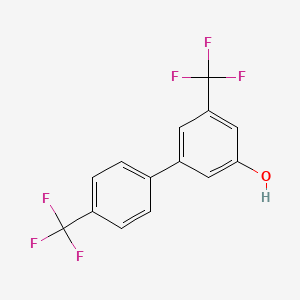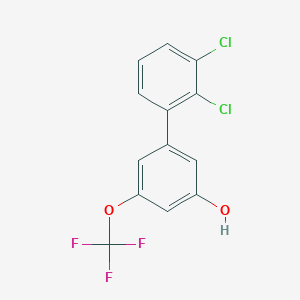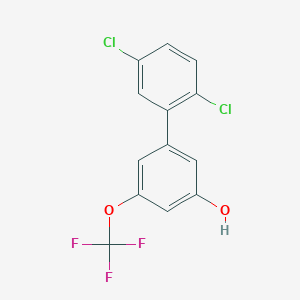
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is a synthetic compound derived from the aromatic phenol class of compounds. It is a colorless, crystalline solid with a melting point of 185-187°C and a boiling point of 225-226°C. This compound has a wide range of applications in both scientific research and industrial processes. It is used as a reagent, a catalyst and a surfactant. It has also been studied for its potential applications in medicine and agriculture.
Aplicaciones Científicas De Investigación
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is widely used in scientific research. It is used as a reagent in the synthesis of various compounds, such as quinolines, fluoroaromatics, and azines. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used as a surfactant in the synthesis of emulsions and suspensions.
Mecanismo De Acción
The mechanism of action of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is not well understood. It is believed that the compound acts as a Lewis acid, which can catalyze the formation of covalent bonds between two molecules. This process is known as “nucleophilic substitution”. It is also believed that the compound can act as a catalyst for the hydrolysis of esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, are not well understood. The compound has been shown to have an inhibitory effect on the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, including Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its low cost, its high purity, and its low toxicity. It also has a low volatility, which makes it suitable for use in a wide range of laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility in water.
Direcciones Futuras
The potential future applications of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, are numerous. It could be used as a reagent in the synthesis of new materials, such as polymers and nanomaterials. It could also be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. In addition, it could be used as a surfactant to improve the performance of emulsions and suspensions. Finally, it could be studied for its potential applications in medicine and agriculture.
Métodos De Síntesis
The synthesis of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is typically performed by the reaction of 2,3-dichlorophenol and trifluoromethyl phenol in anhydrous conditions. The reaction is typically carried out in an inert atmosphere at a temperature of 140-150°C for 10-15 hours. The reaction is typically performed in the presence of a suitable catalyst, such as zinc chloride.
Propiedades
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-11-3-1-2-10(12(11)15)7-4-8(13(16,17)18)6-9(19)5-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAPRXCNOECIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686694 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-62-8 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




